2-Cyano-6-methoxyisonicotinic acid
Description
Properties
IUPAC Name |
2-cyano-6-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYFCDYTLPNDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262286 | |
| Record name | 2-Cyano-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393567-37-7 | |
| Record name | 2-Cyano-6-methoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393567-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methoxyisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-methoxyisonicotinic acid.
Nucleophilic Substitution: The chloro group is replaced by a cyano group through a nucleophilic substitution reaction. This can be achieved using sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Handling larger quantities of starting materials and reagents in industrial reactors.
Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methoxyisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 2-cyano-6-methoxyisonicotinic acid is strongly electron-withdrawing, which may enhance acidity compared to analogs like 2-methoxyisonicotinic acid (pKa ~3–4 for pyridine carboxylic acids) . Chloro-substituted analogs (e.g., 2-chloro-6-methoxyisonicotinic acid) exhibit similar electron-withdrawing effects but may differ in hydrolysis stability. Esters like ethyl 2-chloro-6-methoxyisonicotinate are intermediates in synthesizing carboxylic acid derivatives .
Methyl groups (e.g., 2-methoxy-6-methylnicotinic acid) increase lipophilicity (LogP = 1.10), whereas cyano groups may lower LogP due to polarity .
Biological Activity
2-Cyano-6-methoxyisonicotinic acid is a synthetic compound that belongs to the isonicotinic acid derivatives, which are known for their diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes or modulate receptor activities, leading to altered biochemical pathways. The presence of the cyano and methoxy groups enhances its lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity, making it a candidate for further development in treating infectious diseases .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. This property positions the compound as a promising lead in the development of novel anticancer therapies.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be beneficial in conditions characterized by chronic inflammation, such as autoimmune diseases and inflammatory bowel diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyridyl analogues indicated that this compound had an MIC of 0.08 µg/mL against M. tuberculosis, showcasing its potential as a treatment option for tuberculosis .
- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
- Inflammation Models : In animal models of colitis, administration of the compound led to decreased levels of inflammatory markers and improved histological scores, suggesting a protective effect against intestinal inflammation .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | MIC (µg/mL) | Lipophilicity (clogP) | Remarks |
|---|---|---|---|
| This compound | 0.08 | ~4.0 | Potent against M. tuberculosis |
| Analogue A | 0.15 | ~3.5 | Lower efficacy |
| Analogue B | >1.0 | <3.0 | Significantly less potent |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-cyano-6-methoxyisonicotinic acid, and how can purity be optimized?
- Methodological Answer: A common approach involves nucleophilic substitution on a pre-functionalized isonicotinic acid scaffold. For example, methoxy and cyano groups can be introduced via palladium-catalyzed coupling or nitrile insertion reactions. Purification typically employs reverse-phase HPLC (>95% purity) or recrystallization using solvents like ethanol/water mixtures. Purity optimization requires monitoring by TLC (silica gel, ethyl acetate/hexane) and spectroscopic validation (e.g., NMR, IR) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: Follow OSHA and SDS guidelines for nitrile-containing compounds. Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles, and avoid skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from moisture and oxidizing agents .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, cyano at C2).
- HPLC-MS : To verify molecular weight (C₈H₆N₂O₃) and detect impurities.
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (carboxylic acid C=O).
Cross-validate results with reference databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, highlighting electrophilic sites (e.g., cyano group reactivity). Solvent effects (PCM models) and transition-state analysis help predict reaction pathways for functionalization (e.g., hydrolysis of cyano to carboxyl groups) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Systematic solubility studies in varied solvents (DMSO, ethanol, aqueous buffers) under controlled pH and temperature. Use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally analogous compounds (e.g., 6-methoxyisonicotinic acid) to identify trends. Document experimental conditions rigorously to isolate variables .
Q. How does the methoxy group influence the compound’s stability under acidic conditions?
- Methodological Answer: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles with non-methoxy analogs. The methoxy group’s electron-donating effect may reduce protonation at the pyridine ring, delaying hydrolysis. Confirm via pH-rate profiling and Arrhenius kinetics .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing bioactivity data involving this compound?
- Methodological Answer: Use dose-response curves (IC₅₀/EC₅₀) with nonlinear regression (e.g., GraphPad Prism). For high-throughput screening, apply Z’-factor validation to assess assay robustness. Pair with ANOVA for multi-group comparisons and false discovery rate (FDR) correction to address Type I errors .
Q. How to design experiments to study its interaction with biological targets (e.g., enzymes)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .
Safety and Compliance
Q. What waste disposal protocols apply to this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
